molecular formula C17H17FN4O B2785281 3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile CAS No. 2380077-84-7

3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile

Cat. No. B2785281
CAS RN: 2380077-84-7
M. Wt: 312.348
InChI Key: RTNIBOUIUAJRSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).

Mechanism of Action

3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile irreversibly binds to the ATP-binding site of mutant EGFR, inhibiting its activity and preventing downstream signaling pathways that promote tumor growth and survival. It has a high degree of selectivity for mutant EGFR and does not inhibit wild-type EGFR or other receptor tyrosine kinases.
Biochemical and Physiological Effects:
3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile has been shown to induce tumor regression and prolong progression-free survival in patients with EGFR T790M mutation. It has a favorable safety profile and minimal toxicity compared to first-generation and second-generation EGFR TKIs. However, it may cause adverse effects such as diarrhea, rash, and nausea, which are generally mild and manageable.

Advantages and Limitations for Lab Experiments

3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile has several advantages for lab experiments, including high potency and selectivity for mutant EGFR, low toxicity, and favorable pharmacokinetic properties. However, its irreversible binding to EGFR may limit its use in certain experiments that require reversible inhibition. Additionally, its high cost and limited availability may restrict its use in some research settings.

Future Directions

There are several future directions for the development and application of 3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile. One area of research is the identification of biomarkers that can predict response to 3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile and guide patient selection. Another area is the combination of 3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile with other targeted agents or immunotherapy to enhance its efficacy and overcome resistance mechanisms. Additionally, the optimization of dosing and scheduling may further improve the therapeutic index of 3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile. Finally, the investigation of the role of 3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile in other types of cancer with EGFR mutations may expand its clinical utility.
Conclusion:
In conclusion, 3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile is a promising third-generation EGFR TKI that has shown significant clinical activity in patients with EGFR T790M mutation. Its unique mechanism of action, favorable safety profile, and high selectivity make it a valuable tool for the treatment of NSCLC. Further research is needed to optimize its use and explore its potential in other cancer types.

Synthesis Methods

The synthesis of 3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile involves several steps, including the preparation of 4-(5-fluoropyrimidin-2-yl)oxypiperidine, which is then reacted with 4-(chloromethyl)benzonitrile to obtain the final product. The process involves the use of various reagents and solvents and requires careful control of reaction conditions to ensure high yield and purity.

Scientific Research Applications

3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has been shown to be highly effective in patients with EGFR T790M mutation, which is associated with resistance to first-generation and second-generation EGFR TKIs. 3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile selectively inhibits mutant EGFR while sparing normal EGFR, which reduces the risk of toxicity and side effects.

properties

IUPAC Name

3-[[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O/c18-15-10-20-17(21-11-15)23-16-4-6-22(7-5-16)12-14-3-1-2-13(8-14)9-19/h1-3,8,10-11,16H,4-7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNIBOUIUAJRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)F)CC3=CC(=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.